2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a synthetic organic compound notable for its chiral centers and potential applications in medicinal chemistry. The compound features a complex structure that includes oxazoline rings, which are often found in biologically active molecules. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a nitrile group and two oxazoline moieties.
This compound can be sourced from various chemical suppliers or synthesized in laboratory settings. Its synthesis is of particular interest in the fields of organic chemistry and pharmaceutical development due to the unique properties imparted by its oxazoline structures.
The compound falls under the category of chiral compounds due to the presence of stereogenic centers. It is classified as an oxazoline derivative and can be categorized further based on its functional groups, including nitriles and tertiary amines.
The synthesis of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen), and careful monitoring of reaction times to ensure high yields and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile consists of:
The compound can participate in various chemical reactions typical for nitriles and oxazolines:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile primarily involves:
Kinetic studies may provide insights into reaction rates and mechanisms, while spectroscopic methods (NMR, IR) can confirm structural integrity throughout these processes.
The compound has potential applications in:
The stereoselective synthesis of chiral oxazoline precursors hinges on the enantiopure amino alcohol (S)-tert-leucinol, which serves as the foundational building block for (S)-configured oxazolines. This precursor is synthesized through asymmetric reduction or enzymatic resolution methods to achieve high enantiomeric excess (ee > 99%). The subsequent condensation with nitrile-containing substrates (e.g., acetonitrile derivatives) proceeds under mild acid catalysis, where the chirality of the amino alcohol is transferred to the oxazoline ring with fidelity. For phenolic oxazoline variants like (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol (CAS 135948-04-8), ortho-substituted benzoate esters are employed as electrophiles, leveraging the phenolic hydroxyl's nucleophilicity for regioselective cyclization [7] [9]. Critical parameters include:
Cyclization to form the bis-oxazoline core in 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile employs a double intramolecular dehydration strategy. The precursor—N,N-bis((S)-1-hydroxy-3,3-dimethylbutan-2-yl)-2-cyanoacetamide—undergoes simultaneous ring closure under dehydrating conditions. Key methods include:
Table 1: Cyclization Agents for Bis-Oxazoline Formation
Agent | Conditions | Yield | Byproducts |
---|---|---|---|
Thionyl chloride | 0°C → 50°C, base-free | 60–65% | Chlorinated impurities |
Methanesulfonyl chloride | Et₃N, CH₂Cl₂, 0°C | 55% | Over-sulfonation |
Burgess reagent | THF, reflux | 70% | Minimal |
The acetonitrile spacer (‑CH₂CN) offers electronic activation, facilitating nucleophilic attack by the oxazoline-forming amine. Alternative spacers—such as the meta-phenylene in 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene (CAS 196207-68-8)—require harsher conditions (e.g., 110°C in xylenes) due to reduced electrophilicity [3]. Cyclization efficiency correlates with spacer flexibility: acetonitrile-linked systems achieve >90% conversion, while rigid aryl-linked analogues require stoichiometric activators [2] [3].
Scalable synthesis of bis-oxazoline ligands faces three primary bottlenecks:
Table 2: Optimization Strategies for Scalable Synthesis
Challenge | Solution | Scale Achieved |
---|---|---|
Low yield in amidation | Isobutyl chloroformate activation | 92% (20 mmol) |
Chromatographic purification | Switch to neutral silica | 100 g batches |
Hydrolysis of chloride intermediate | Isolate HCl salt | Bench-stable solid |
A three-step route from picolinic acid—demonstrated for the analogous PyOx ligand—achieves 64% overall yield at 50-g scale, highlighting the feasibility of large-scale production with process refinements [6].
The synthetic pathways for (S)- and (R)-enantiomers of bis-oxazoline acetonitrile diverge at the amino alcohol stage. Both isomers utilize identical cyclization protocols, but their physicochemical properties and catalytic performance differ markedly:
Table 3: Enantiomer-Specific Properties
Parameter | (S)-Enantiomer | (R)-Enantiomer (CAS 1442644-13-4) |
---|---|---|
Specific rotation | Not reported | Not reported |
Crystallinity | Amorphous solid | Crystalline solid |
Cyclization yield | 72% (NaOMe/MeOH) | 72% (identical conditions) |
Stability | Prone to racemization at >80°C | Similar degradation profile |
The (R)-enantiomer (CAS 1442644-13-4) exhibits identical molecular weight (291.38 g/mol) and formula (C₁₆H₂₅N₃O₂) but distinct spatial orientation, confirmed by enantiopure SMILES strings: N#CC(C1=NC@HCO1)C2=NC@HCO2 for (R)-form [2]. Hybrid systems—e.g., (1R,2R)-1,2-bis((S)-4-(tert-butyl)oxazol-2-yl)cyclohexane—leverage both configurations to induce supramolecular helicity, underscoring the structural nuance imparted by absolute stereochemistry [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0